molecular formula C11H13ClO3S B13116000 4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonyl chloride

4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonyl chloride

Cat. No.: B13116000
M. Wt: 260.74 g/mol
InChI Key: RPKLMPCLRCOKLC-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonylchloride is an organic compound with the molecular formula C11H13ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a tetrahydropyran ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonylchloride typically involves the reaction of 4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of thionyl chloride in large quantities requires appropriate handling and safety measures due to its corrosive nature .

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonylchloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonylchloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonylchloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The tetrahydropyran ring provides additional stability and can participate in further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetrahydro-2H-pyran-4-yl)benzene-1-sulfonylchloride is unique due to the combination of the tetrahydropyran ring and the sulfonyl chloride group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis. The presence of the benzene ring further enhances its applicability in various chemical transformations .

Properties

Molecular Formula

C11H13ClO3S

Molecular Weight

260.74 g/mol

IUPAC Name

4-(oxan-4-yl)benzenesulfonyl chloride

InChI

InChI=1S/C11H13ClO3S/c12-16(13,14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10H,5-8H2

InChI Key

RPKLMPCLRCOKLC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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